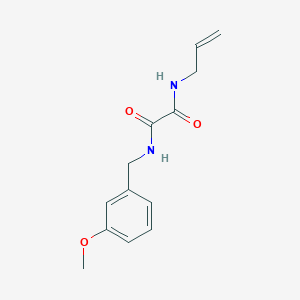![molecular formula C15H12Cl3NOS B4924201 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, also known as CDDP, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of amides and has been synthesized using various methods. CDDP has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide involves the inhibition of DNA synthesis and repair. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, thereby inhibiting cell division and inducing cell death.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also activates various signaling pathways, including the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide and the identification of new targets for cancer therapy. Additionally, the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide in combination with other anticancer agents is an area of active research.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide is a well-studied chemical compound with potential applications in the field of medicine. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively investigated. There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, including the development of new analogs and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been achieved using different methods. One of the most commonly used methods involves the reaction between 4-chlorobenzenethiol and 3,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to yield 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties and has been tested against various cancer cell lines. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPBLOSJFNAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)

![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)